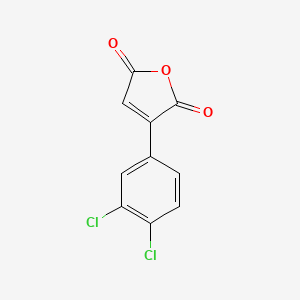![molecular formula C13H11N5O B8275007 7-Aminopyrido[4,3-d]pyrimidine 7w](/img/structure/B8275007.png)
7-Aminopyrido[4,3-d]pyrimidine 7w
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Aminopyrido[4,3-d]pyrimidine 7w is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrido[4,3-d]pyrimidine core with an amino group at the 7-position and a phenol group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminopyrido[4,3-d]pyrimidine 7w typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then further reacted with 4-amino-6-chloropyrimidine-5-carbaldehyde to yield 7-amino-4-chloropyrido[2,3-d]pyrimidine, which can be subsequently modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of automated equipment for reaction monitoring and control.
化学反応の分析
Types of Reactions
7-Aminopyrido[4,3-d]pyrimidine 7w can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group can produce an amino derivative.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Aminopyrido[4,3-d]pyrimidine 7w involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in the phosphorylation of proteins, which is a key step in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, leading to the inhibition of cancer cell growth and proliferation .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also exhibit enzyme inhibitory properties and are studied for their potential therapeutic applications.
Phenylpyrazoles: These compounds contain a pyrazole bound to a phenyl group and are known for their biological activities.
Uniqueness
7-Aminopyrido[4,3-d]pyrimidine 7w is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tyrosine kinases makes it a promising candidate for the development of new anticancer drugs .
特性
分子式 |
C13H11N5O |
|---|---|
分子量 |
253.26 g/mol |
IUPAC名 |
3-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C13H11N5O/c14-12-5-11-10(6-15-12)13(17-7-16-11)18-8-2-1-3-9(19)4-8/h1-7,19H,(H2,14,15)(H,16,17,18) |
InChIキー |
UNRPCVUDZXTDLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)NC2=NC=NC3=CC(=NC=C32)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
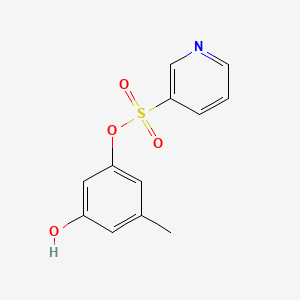
![Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate](/img/structure/B8274941.png)


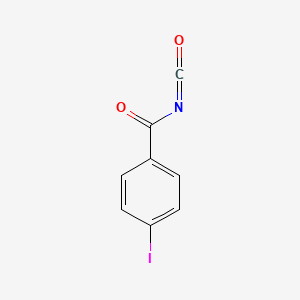
![Methyl 2-[(tert-butoxycarbonyl)amino]-6-chloropyridine-3-carboxylate](/img/structure/B8274960.png)


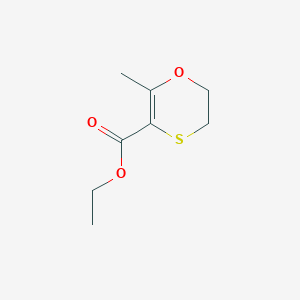
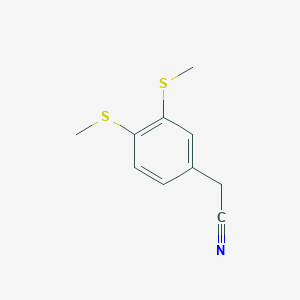

![2-{3-[(4-Bromobenzyl)oxy]-6-methyl-2-pyridinyl}ethylamine](/img/structure/B8275001.png)
![N-(1H-tetrazol-5-yl)-imidazo-[1,2-a]-quinoxaline-2-carboxamide](/img/structure/B8275018.png)
